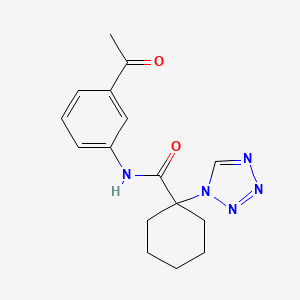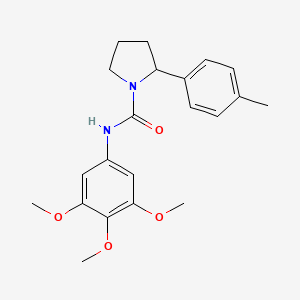
4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as HMBH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HMBH is a hydrazone derivative of 4-hydroxy-3-methoxybenzaldehyde and 5-oxo-4,5-dihydro-1,2,4-triazine, and it has been synthesized through a variety of methods.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in cancer cells is not fully understood, but research has shown that this compound targets specific signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, this compound has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Research has shown that this compound has antioxidant activity, which may contribute to its anti-tumor activity. In addition, this compound has been shown to induce G2/M cell cycle arrest in cancer cells, which may contribute to its anti-tumor activity. This compound has also been shown to inhibit the expression of certain proteins involved in cancer cell growth and survival, including Bcl-2 and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several advantages and limitations for lab experiments. One advantage of this compound is that it has been shown to have anti-tumor activity against a variety of cancer cell lines, making it a promising candidate for further research in the field of cancer research. Another advantage of this compound is that it has been synthesized through a variety of methods, allowing researchers to choose the method that results in the highest yield. However, one limitation of this compound is that its mechanism of action in cancer cells is not fully understood, making it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One future direction is to further investigate its mechanism of action in cancer cells, which may lead to the development of more effective cancer treatments. Another future direction is to investigate its potential applications in other areas of scientific research, such as neurodegenerative diseases and inflammation. In addition, further research is needed to optimize the synthesis method of this compound and to determine the optimal dosage for use in lab experiments.
Métodos De Síntesis
4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been synthesized through a variety of methods, including the reaction of 4-hydroxy-3-methoxybenzaldehyde with 5-oxo-4,5-dihydro-1,2,4-triazine in the presence of hydrazine hydrate, and the reaction of 4-hydroxy-3-methoxybenzaldehyde with 5-oxo-4,5-dihydro-1,2,4-triazine in the presence of sodium hydride and hydrazine hydrate. The yield of this compound varies depending on the synthesis method used, with some methods resulting in a higher yield than others.
Aplicaciones Científicas De Investigación
4-hydroxy-3-methoxybenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has potential applications in scientific research, particularly in the field of cancer research. Research has shown that this compound has anti-tumor activity against a variety of cancer cell lines, including breast cancer, liver cancer, and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer cell growth and survival.
Propiedades
IUPAC Name |
3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-9-4-7(2-3-8(9)17)5-12-15-11-14-10(18)6-13-16-11/h2-6,17H,1H3,(H2,14,15,16,18)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKLHHARUNPLLY-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NN=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NN=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{2-[(4-acetyl-1-piperazinyl)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6072831.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-N'-(2-fluorophenyl)urea](/img/structure/B6072834.png)
![2-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6072836.png)
![N-[2-(1H-imidazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6072844.png)
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)

![5,5'-(1,4-butanediyl)bis[4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol]](/img/structure/B6072855.png)
![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)
![5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-N-[2-(2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6072865.png)
![4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2-furanylcarbonyl)piperidine](/img/structure/B6072880.png)
![{1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6072885.png)
![1-cycloheptyl-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6072905.png)


